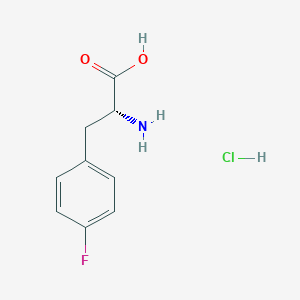

4-Fluoro-D-phenylalanine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated phenylalanine derivatives, including 4-Fluoro-D-phenylalanine, often involves nucleophilic substitution reactions or isotopic exchange methods. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine was achieved through a three-step nucleophilic synthesis starting from [18F]fluoride, involving fluorination by isotopic exchange, removal of an activating formyl group, and hydrolysis of protecting groups (Castillo Meleán et al., 2011). Similarly, the synthesis of 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine was reported using asymmetric phase-transfer catalyzed alkylation, highlighting the role of catalysts in achieving high levels of enantioselectivity (Patterson et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-D-phenylalanine hydrochloride and its derivatives has been studied using various spectroscopic techniques, including NMR. Such studies provide insights into the electronic environment and the impact of fluorine substitution on the amino acid's structure. For example, NMR studies of fluorophenylalanine-containing carbonic anhydrase revealed the incorporation of fluorinated amino acids into proteins and the adjustments in the tertiary structure of enzymes in response to inhibitor binding, demonstrating the structural implications of fluorine substitution (Gamcsik & Gerig, 1986).

Chemical Reactions and Properties

Fluorinated amino acids, including 4-Fluoro-D-phenylalanine, exhibit unique reactivity due to the presence of fluorine, which affects their chemical behavior in synthesis and enzymatic reactions. The presence of fluorine can influence the rate of non-enzymatic hydrolysis, as demonstrated in studies comparing the hydrolysis rates of L and D enantiomers of no-carrier-added 2-[18F]fluoromethyl-phenylalanine (Kersemans et al., 2010).

Aplicaciones Científicas De Investigación

Peptidomimetics and Drug Design

4-Fluoro-D-phenylalanine hydrochloride plays a crucial role in the design of new peptidomimetics. Its hydrophobic phenyl ring enhances transport properties through cellular membranes and increases enzymatic stability. This derivative is specifically implicated in creating new agonists for melanocortin receptors (MCRs), crucial for developing treatments targeting sex hormone-dependent disorders and cancerous tumors. The structural modification of D-phenylalanine into its fluorinated form has shown to produce potent MCR agonists with enhanced selectivity, highlighting its significance in pharmaceutical research and drug design (Latacz, Pękala, Ciopińska, & Kieć‐Kononowicz, 2006).

"Teflon" Proteins and Enzyme Modification

Research into fluorinated amino acids like 4-fluoro-D-phenylalanine hydrochloride has opened new avenues in producing "Teflon" proteins with novel features such as solvent resistance and enhanced activity. These modifications aim at incorporating fluorinated analogues into proteins, significantly altering their physical and chemical properties for industrial and synthetic biology applications. Such advancements underscore the potential of 4-fluoro-D-phenylalanine hydrochloride in creating enzymes with tailored functionalities for diverse biotechnological applications (Merkel, Schauer, Antranikian, & Budisa, 2010).

Radiopharmaceuticals and Diagnostic Imaging

The derivative has been explored in the development of novel radiopharmaceuticals for neurologic and oncologic positron emission tomography (PET) imaging. Studies focusing on isotopic exchange reactions demonstrate the derivative's utility in creating highly specific and efficient imaging agents, offering new insights into disease mechanisms and therapeutic effects monitoring. This research illustrates the compound's importance in advancing diagnostic imaging technologies and improving patient care (Wagner, Ermert, & Coenen, 2009).

Molecular Probes and Self-Assembly

4-Fluoro-D-phenylalanine hydrochloride contributes to developing enhanced quenching molecular probes. The incorporation of this amino acid into probes lowers background fluorescence intensities, optimizing the performance of molecular probes in cellular studies. This has significant implications for studying cell apoptosis and other biological processes, demonstrating the compound's utility in biochemical research and molecular diagnostics (Ren et al., 2015).

Protein Stability and Drug Development

Incorporating 4-fluoro-D-phenylalanine into proteins increases their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines. This property is crucial for developing more stable and effective pharmaceuticals, highlighting the derivative's role in enhancing the pharmacological profile of therapeutic compounds (Awad & Ayoup, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECBCKSULAIGP-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-D-phenylalanine hydrochloride | |

CAS RN |

122839-52-5 |

Source

|

| Record name | 122839-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)